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Executive Summary

2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0) is a highly functionalized aromatic
building block critical to the synthesis of nitrogenous heterocycles, including indoles,
quinolines, and benzisoxazoles.[1][2][3][4] Its unique substitution pattern—featuring a
deactivated aromatic ring with orthogonal reactivity at the acetyl, nitro, and chloro positions—
makes it a versatile scaffold for diversifying privileged pharmacophores. This guide provides an
in-depth analysis of its structural properties, validated synthetic pathways, and strategic
applications in modern drug development.

Molecular Architecture & Physicochemical Profile

The molecule comprises an acetophenone core substituted at the ortho position with a chlorine
atom and at the meta position (relative to the acetyl group) with a nitro group. This specific
arrangement (2,5-substitution) creates a "push-pull” electronic system that is highly exploitable
in nucleophilic aromatic substitution (

) and reductive cyclization reactions.
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ble 1: Physicochemical Specificati

Property Value Note
1-(2-Chloro-5-
IUPAC Name )
nitrophenyl)ethanone
CAS Number 23082-50-0
C
Molecular Formula H
CINO
Molecular Weight 199.59 g/mol
Melting Point 60-64 °C Crystalline solid
White to pale yellow/green Color depends on trace
Appearance _ N
crystals impurities
Solubility Methanol, Ethyl Acetate, DCM Poorly soluble in water

Electronic Character

Electron-deficient ring

Activated for

at C-2

Structural Visualization

The following diagram illustrates the connectivity and the cooperative directing effects that

govern the molecule's reactivity.
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Figure 1: Structural connectivity and reactivity hotspots. The electron-withdrawing nitro and
acetyl groups activate the C-2 chlorine for displacement.

Synthetic Pathways & Process Chemistry

The industrial synthesis of 2'-chloro-5'-nitroacetophenone is a classic example of
cooperative directing effects in electrophilic aromatic substitution.

Primary Route: Regioselective Nitration

The most efficient route involves the nitration of 2'-chloroacetophenone. The regioselectivity is
driven by the synergy between the acetyl and chloro substituents:

o Acetyl Group (C-1): A strong electron-withdrawing group (EWG), it directs incoming
electrophiles to the meta positions (C-3 and C-5).

o Chloro Group (C-2): A weak deactivator but an ortho/para director. It directs to C-3 (ortho), C-
5 (para), and C-6 (ortho).

Result: Both groups strongly favor substitution at C-5, leading to high regiochemical purity.

Protocol: Nitration of 2'-Chloroacetophenone
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» Reagents: 2'-Chloroacetophenone (1.0 eq), Fuming Nitric Acid (HNO
, 1.2 eq), Concentrated Sulfuric Acid (H
SO
, solvent/catalyst).

» Conditions: Low temperature (-5°C to 0°C) to prevent dinitration or oxidation of the acetyl
side chain.

Step-by-Step Methodology:

Preparation: Charge a glass-lined reactor with concentrated H
SO
and cool to -10°C.

e Addition 1: Slowly add 2'-chloroacetophenone, maintaining internal temperature < 0°C.

» Addition 2: Dropwise addition of fuming HNO

/H
SO
mixture. The exotherm must be strictly controlled.

e Quench: Pour the reaction mixture onto crushed ice/water.

« |solation: The product precipitates as a solid. Filter, wash with cold water to remove acid, and
recrystallize from ethanol/water.
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Regioselectivity Logic

2'-Chloroacetophenone HNO3 / H2S0O4

Acetyl directs Meta (3, 5) Chloro directs Para (5) :
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2'-Chloro-5'-nitroacetophenone
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Figure 2: Synthetic pathway illustrating the cooperative directing effects leading to the C-5 nitro

product.

Spectroscopic Characterization

For researchers verifying the identity of synthesized or purchased material, the following
spectroscopic signatures are diagnostic.

« H NMR (400 MHz, CDCI
):
o 2.65 ppm (s, 3H): Acetyl methyl group (
).
o 7.65 ppm (d,

Hz, 1H): H-3' proton (ortho to Cl).
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o 8.25 ppm (dd,
Hz, 1H): H-4' proton.
o 8.50 ppm (d,

Hz, 1H): H-6' proton (deshielded by both Nitro and Carbonyl, appearing as a doublet due
to meta-coupling).

e IR (ATR):
o 1690 cm
: C=0 stretch (Ketone).
o 1530 & 1350 cm
: N-O stretch (Nitro, asymmetric/symmetric).
o 1090 cm

: Ar-Cl stretch.

Pharmaceutical Applications

The 2'-chloro-5'-nitroacetophenone scaffold is a "privileged structure" precursor. Its utility lies
in the ability to selectively manipulate its three functional handles.

A. Indole Synthesis (Bartoli & Leimgruber-Batcho)

While the Bartoli reaction typically uses nitroarenes, this scaffold is often reduced to the aniline
to access indoles via the Fischer Indole Synthesis or cyclized via reductive alkylation.

o Pathway: Reduction of NO

NH
Condensation with aldehydes

Cyclization.
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B. Benzisoxazole Formation
Reaction with hydroxylamine (
) yields the oxime, which can undergo intramolecular nucleophilic aromatic substitution (

) displacing the chlorine atom to form 5-nitro-3-methyl-1,2-benzisoxazole. This is a key
intermediate for antipsychotic drugs (e.g., Risperidone analogs).

C. Chalcone Libraries

Claisen-Schmidt condensation of the acetyl group with various aromatic aldehydes yields nitro-
chalcones. These are extensively screened for:

o Antimicrobial activity.

e Tubulin polymerization inhibition (cancer therapy).

Reduction (Fe/HCI or H2)
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Figure 3: Divergent synthesis pathways transforming the core scaffold into bioactive
heterocycles.

Safety & Handling (GHS)

 Signal Word:WARNING

e Hazard Statements:
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o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

e Handling: Manipulate in a fume hood. Avoid dust formation. In case of contact, wash with
copious amounts of water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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